molecular formula C6H5BrFNO B14860713 3-Bromo-4-fluoro-5-methoxypyridine

3-Bromo-4-fluoro-5-methoxypyridine

Cat. No.: B14860713
M. Wt: 206.01 g/mol
InChI Key: SCVDNPIOLGNJFX-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methoxypyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and methoxy (OMe) substituents at positions 3, 4, and 5, respectively. Pyridine derivatives with halogen and alkoxy substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects . The combination of bromine (a good leaving group), fluorine (electron-withdrawing), and methoxy (electron-donating) groups makes this compound a versatile building block for cross-coupling reactions and functionalization .

Properties

IUPAC Name

3-bromo-4-fluoro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVDNPIOLGNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the use of selective bromination and fluorination reactions followed by methoxylation. For instance, starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor® or other fluorinating agents .

Industrial Production Methods: Industrial production of 3-Bromo-4-fluoro-5-methoxypyridine may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

3-Bromo-4-fluoro-5-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity, stability, and applications of pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
3-Bromo-4-fluoro-5-methoxypyridine Br (3), F (4), OMe (5) C₆H₅BrFNO Pharmaceutical intermediate; cross-coupling precursor Inferred
3-Bromo-5-methoxypyridine Br (3), OMe (5) C₆H₆BrNO Organic synthesis; Suzuki-Miyaura reactions
4-Bromo-5-fluoro-2-methoxypyridine Br (4), F (5), OMe (2) C₆H₅BrFNO Agrochemical intermediates
5-Bromo-4-methoxypyridin-3-amine Br (5), OMe (4), NH₂ (3) C₆H₇BrN₂O Drug synthesis (amino group enables amide coupling)
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN Less polar; used in metal-catalyzed reactions

Electronic and Steric Effects

  • Methoxy group: The OMe group at position 5 donates electrons via resonance, creating regioselective reactivity for nucleophilic attacks or cross-coupling (e.g., Buchwald-Hartwig amination) . Bromine: Facilitates substitution reactions (e.g., Suzuki coupling) due to its leaving group ability .
  • Comparison with 4-Bromo-5-fluoro-2-methoxypyridine :

    • Substituent positions (Br at 4, F at 5, OMe at 2) lead to distinct electronic profiles. For example, the methoxy group at position 2 may sterically hinder reactions at adjacent positions .
  • Comparison with 5-Bromo-4-methoxypyridin-3-amine: The amino group at position 3 introduces nucleophilic reactivity, enabling condensation or amide bond formation, unlike the fluorine in the target compound .

Physical and Chemical Properties

While specific data (e.g., melting points, solubility) for 3-Bromo-4-fluoro-5-methoxypyridine are unavailable in the evidence, trends can be inferred:

  • Solubility: Fluorine’s electronegativity and methoxy’s polarity likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs like 2-Bromo-3-methylpyridine .
  • Stability: Fluorine’s inductive effect may improve metabolic stability in pharmaceutical applications compared to amino-substituted analogs .

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